9-AHA
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Overview
Description
9-AHA is a synthetic compound known for its unique chemical structure and properties It is a derivative of acridine, a heterocyclic organic compound, and features an azido group attached to a benzamido moiety
Preparation Methods
The synthesis of 9-AHA typically involves multiple steps, starting with the preparation of the acridine core. The synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines and aldehydes.
Attachment of the Hexylamino Group: The hexylamino group is introduced through nucleophilic substitution reactions, where a hexylamine derivative reacts with the acridine core.
Introduction of the Benzamido Group: The benzamido group is attached via an amide bond formation reaction, typically using benzoyl chloride and a suitable base.
Chemical Reactions Analysis
9-AHA undergoes various chemical reactions, including:
Photocleavage Reactions: This compound is known for its ability to cleave DNA strands upon exposure to light.
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include light sources for photocleavage, sodium azide for azidation, and hydrogen gas with a catalyst for reduction.
Scientific Research Applications
9-AHA has several scientific research applications:
DNA Photocleavage: This compound is used in studies involving DNA photocleavage, where it helps in understanding DNA damage and repair mechanisms.
Photofootprinting and Photosequencing: It is utilized in DNA photofootprinting and photosequencing techniques to map DNA-protein interactions and sequence DNA.
Biological Studies: The compound’s ability to interact with DNA makes it valuable in biological studies, including investigations of gene expression and regulation.
Mechanism of Action
The mechanism of action of 9-AHA involves its interaction with DNA. Upon exposure to light, the azido group generates reactive intermediates that cleave DNA strands, resulting in single-strand nicks and alkali-labile sites . This photocleavage process is sequence-specific, with a preference for adenosine and guanosine bases .
Comparison with Similar Compounds
9-AHA can be compared to other similar compounds, such as:
9-(6-(2-Diazocyclopentadienylcarbonyloxy)hexylamino)acridine: This compound also undergoes DNA photocleavage but exhibits different sequence preferences and efficiencies.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye, but it does not have the azido group and thus lacks the photocleavage properties.
Proflavine: Another acridine derivative used as an antiseptic and in biological staining, but it does not possess the azido group and related photocleavage capabilities.
The uniqueness of this compound lies in its azido group, which imparts specific photocleavage properties, making it valuable for DNA-related studies.
Properties
CAS No. |
88373-10-8 |
---|---|
Molecular Formula |
C26H26N6O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide |
InChI |
InChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33) |
InChI Key |
PCSBGTOFCNRFRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |
Key on ui other cas no. |
88373-10-8 |
Synonyms |
9-(6-(4-azidobenzamido)hexylamino)acridine 9-AHA |
Origin of Product |
United States |
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